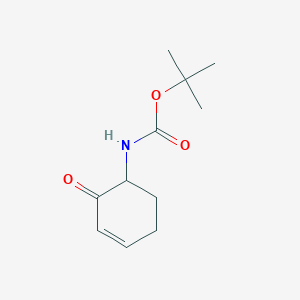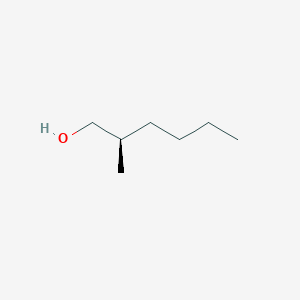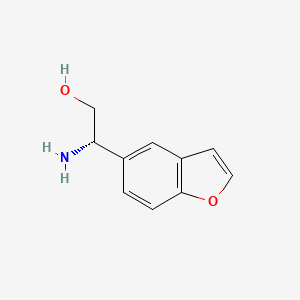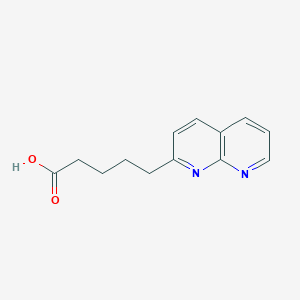
(2R)-2-cyclohexylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-cyclohexylpropan-1-ol is a chiral alcohol with a cyclohexyl group attached to the second carbon of a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-cyclohexylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2-cyclohexylpropan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-cyclohexylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ketone can be reduced back to the alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: CrO3 in acetone or PCC in dichloromethane (DCM).
Reduction: NaBH4 in methanol or LiAlH4 in THF.
Substitution: SOCl2 in DCM.
Major Products Formed
Oxidation: (2R)-2-cyclohexylpropan-1-one.
Reduction: this compound.
Substitution: (2R)-2-cyclohexylpropyl chloride.
Scientific Research Applications
(2R)-2-cyclohexylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential pharmacological properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-cyclohexylpropan-1-ol depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The molecular targets and pathways involved vary based on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-cyclohexylpropan-1-ol: The enantiomer of (2R)-2-cyclohexylpropan-1-ol, differing in the spatial arrangement of the cyclohexyl group.
(2R)-2-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a cyclohexyl group.
(2R)-2-cyclohexylbutan-1-ol: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a cyclohexyl group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable in chiral synthesis and as a precursor for various specialized applications.
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2R)-2-cyclohexylpropan-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(7-10)9-5-3-2-4-6-9/h8-10H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
IRIVQXLOJHCXIE-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CO)C1CCCCC1 |
Canonical SMILES |
CC(CO)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


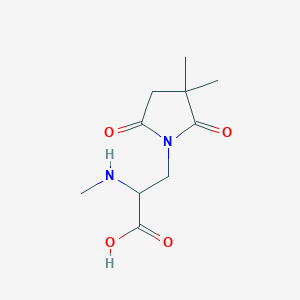
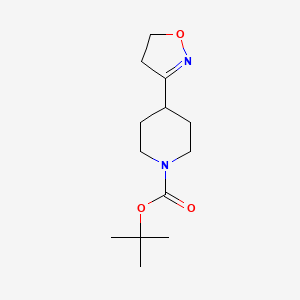

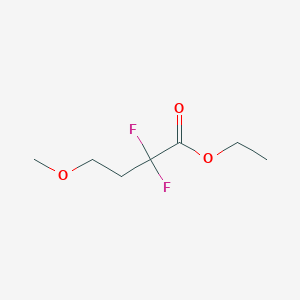
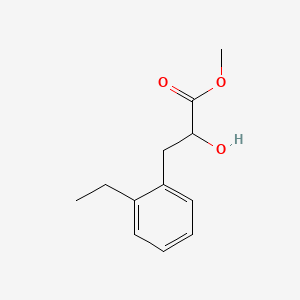
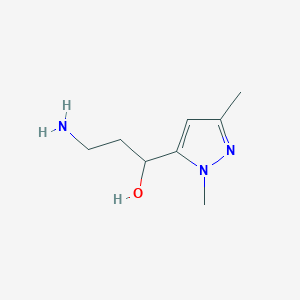
![(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)
